Estradiol-17-phenylpropionate

Catalog No.
S572976
CAS No.
26443-03-8
M.F
C27H32O3
M. Wt
404.5 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Estradiol-17-phenylpropionate

CAS Number

26443-03-8

Product Name

Estradiol-17-phenylpropionate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate

Molecular Formula

C27H32O3

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C27H32O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,9,11,17,22-25,28H,7-8,10,12-16H2,1H3/t22-,23-,24+,25+,27+/m1/s1

InChI Key

LQWSQQKTZLDGME-RYIFMDQWSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Synonyms

estradiol phenylpropionate, estradiol-17-phenylpropionate

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=C3C=CC(=C5)O

The exact mass of the compound Estradiol-17-phenylpropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26645. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Estradiol-17-phenylpropionate (CAS: 26443-03-8) is a highly lipophilic, long-acting ester prodrug of the endogenous estrogen 17β-estradiol. In pharmaceutical manufacturing and specialized research, it is primarily procured as an active pharmaceutical ingredient (API) for the formulation of sustained-release oil-depot injectables. By conjugating a phenylpropanoate moiety to the C17 position of the steroid backbone, the compound achieves a specific balance of high oil solubility and controlled enzymatic hydrolytic susceptibility [1]. This structural modification makes it a critical precursor for applications requiring a prolonged, steady-state release of estradiol over a 14- to 21-day period, contrasting sharply with the rapid absorption and clearance of unmodified estradiol [2].

Substituting Estradiol-17-phenylpropionate with unmodified estradiol or shorter-chain aliphatic esters (such as estradiol benzoate or estradiol valerate) fundamentally alters the pharmacokinetic and physical release profile of a formulation. Unmodified estradiol lacks the lipophilicity required to remain in an oil depot, resulting in rapid systemic absorption and a half-life measured in hours rather than weeks [1]. While estradiol valerate provides a moderate extension of activity, its straight-chain aliphatic ester lacks the steric hindrance of the phenylpropanoate group, leading to faster tissue esterase cleavage and a shorter overall duration of action [2]. For formulators targeting a precise 2-to-3-week sustained release curve—often achieved by blending a fast-acting ester with a slow-acting one—replacing the phenylpropionate ester with a generic long-chain analog disrupts both the oil-water partition coefficient and the enzymatic hydrolysis rate, leading to premature drug dumping or sub-therapeutic troughs [3].

Oil-Water Partitioning and Depot Retention Capability

The duration of action for injectable steroid esters is heavily dependent on their lipophilicity, which dictates how slowly the drug partitions from an oil vehicle into the aqueous interstitial fluid. Estradiol-17-phenylpropionate demonstrates a significantly higher calculated partition coefficient (XLogP3 ~ 6.5 to 7.1) compared to shorter esters [1]. In head-to-head comparisons, estradiol valerate exhibits a log P of approximately 5.6, while estradiol benzoate sits lower at 4.7 [2]. This enhanced lipophilicity ensures that Estradiol-17-phenylpropionate is retained much more strongly in standard oil vehicles (e.g., arachis or sesame oil), directly translating to a slower, more controlled release rate.

Evidence DimensionCalculated Partition Coefficient (Log P)
Target Compound DataLog P ~ 6.5 - 7.1
Comparator Or BaselineEstradiol valerate (Log P ~ 5.6); Estradiol benzoate (Log P ~ 4.7)
Quantified Difference0.9 to 2.4 log unit increase in lipophilicity over standard comparators
ConditionsIn silico XLogP3 modeling and experimental oil-water partitioning assays

Formulators must select this specific ester when engineering long-acting depot injectables, as its high log P prevents the rapid drug release seen with valerate or benzoate.

Pharmacokinetic Duration of Action in Depot Formulations

Clinical and veterinary pharmacokinetic modeling demonstrates that the structural modifications of Estradiol-17-phenylpropionate extend its duration of action significantly beyond that of baseline estrogens. When administered in an intramuscular oil depot, formulations containing the phenylpropionate ester exhibit a slow release process with an effective terminal half-life of approximately 22 days [1]. In contrast, estradiol benzoate provides a rapid peak but is largely cleared within 3 to 5 days [2]. This makes the phenylpropionate ester uniquely suited for the 'sustained plateau' phase in biphasic combination injectables.

Evidence DimensionTerminal half-life / Duration of action (slow release phase)
Target Compound Data~22 days (slow release phase)
Comparator Or BaselineEstradiol benzoate (3-5 days)
Quantified DifferenceGreater than 4-fold extension in duration of action
ConditionsIntramuscular injection in oil vehicle

Procurement of this specific ester is essential for reducing injection frequency in therapeutic or veterinary regimens from twice-weekly to once every 2-3 weeks.

Steric Hindrance and Enzymatic Hydrolysis Rate

Unlike straight-chain aliphatic esters (such as valerate or enanthate), Estradiol-17-phenylpropionate incorporates a bulky phenyl ring in its ester chain. This structural feature introduces steric hindrance, which modulates its susceptibility to cleavage by hepatic and tissue esterases [1]. While aliphatic esters can undergo rapid hydrolysis once they partition into the aqueous phase, the phenylpropanoate group provides a controlled, intermediate rate of enzymatic cleavage [2]. This prevents the burst effect of free estradiol in the systemic circulation, ensuring that the rate-limiting step of depot release is smoothly coupled with prodrug activation.

Evidence DimensionEnzymatic hydrolysis profile
Target Compound DataSterically hindered cleavage (phenyl ring)
Comparator Or BaselineUn-hindered cleavage (straight-chain valerate)
Quantified DifferenceSlower, more controlled conversion to active 17β-estradiol post-release
ConditionsIn vivo tissue esterase interaction

Buyers developing prodrugs that require strict avoidance of post-release concentration spikes should select the phenylpropionate ester over unhindered aliphatic alternatives.

Formulation of Biphasic Oil-Depot Injectables

Because of its high lipophilicity and ~22-day slow-release half-life, Estradiol-17-phenylpropionate is the ideal API for formulating combination injectables (often paired with the fast-acting estradiol benzoate). This specific pairing allows formulators to achieve an immediate therapeutic peak followed by a sustained plateau, a profile impossible to achieve with a single generic ester [1].

Veterinary and Long-Term In Vivo Model Sustained Release

In laboratory animal models or veterinary applications requiring prolonged estrogenic exposure without the stress of frequent handling, this compound is selected over estradiol valerate. Its specific partition coefficient ensures reliable retention in standard oil vehicles, minimizing dosing frequency to once every 2 to 3 weeks [2].

Prodrug Cleavage Kinetics Research

Due to the steric hindrance provided by the phenyl ring, Estradiol-17-phenylpropionate serves as a critical benchmark material in pharmacological studies evaluating how bulky ester moieties influence tissue esterase cleavage rates compared to straight-chain aliphatic esters [2].

XLogP3

6.5

UNII

LS956OGN6U

GHS Hazard Statements

Aggregated GHS information provided by 17 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H312 (94.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (94.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H351 (94.12%): Suspected of causing cancer [Warning Carcinogenicity];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26443-03-8

Wikipedia

Estradiol phenylpropionate

Dates

Last modified: 02-18-2024

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